Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester

概要

説明

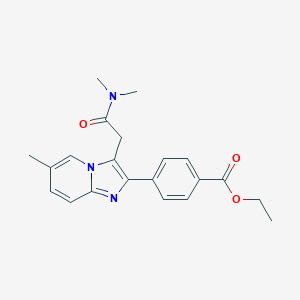

Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes an ethyl ester group, a dimethylamino group, and a benzoate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate typically involves multiple steps. One common method includes the following steps:

Formation of the imidazo[1,2-a]pyridine core: This is achieved by reacting 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine ring.

Introduction of the dimethylamino group: The imidazo[1,2-a]pyridine intermediate is then reacted with dimethylamine and an appropriate acylating agent to introduce the dimethylamino group.

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst to form the ethyl ester group.

Industrial Production Methods

Industrial production of Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反応の分析

Types of Reactions

Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Clinical Toxicology

ZPCA plays a vital role in clinical toxicology, particularly in the detection of zolpidem poisoning. A study highlighted a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect zolpidem and its metabolites in urine samples, establishing ZPCA as a marker for zolpidem-related poisoning cases. This method is noted for its high sensitivity and specificity, making it invaluable in forensic toxicology .

Pharmacokinetic Studies

Pharmacokinetic studies often utilize ZPCA to understand the metabolism of zolpidem. By analyzing the concentration of ZPCA alongside zolpidem in biological samples, researchers can infer metabolic pathways and the drug's elimination half-life. This information is critical for optimizing dosing regimens and understanding potential drug interactions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS technique has been extensively validated for the simultaneous detection of zolpidem and its metabolites, including ZPCA. The method involves sample preparation through protein precipitation followed by chromatographic separation and mass spectrometric detection. This approach is favored due to its robustness and ability to handle complex biological matrices .

Other Analytical Techniques

Other techniques such as High-Performance Liquid Chromatography (HPLC) have also been employed to analyze ZPCA levels in various biological fluids. These methods contribute to understanding the pharmacodynamics of zolpidem and its safety profile .

Forensic Case Studies

Several forensic case studies have documented the use of ZPCA in post-mortem analyses to determine zolpidem exposure in suspected overdose cases. The ability to identify ZPCA in urine samples has helped establish timelines of drug ingestion and contributed to legal investigations surrounding drug-related fatalities .

Clinical Case Reports

Clinical reports have illustrated instances where monitoring ZPCA levels has aided in diagnosing zolpidem toxicity, particularly in patients presenting with altered mental status or respiratory depression after suspected overdose .

Summary Table of Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Clinical Toxicology | LC-MS/MS | High sensitivity for detecting zolpidem poisoning |

| Pharmacokinetics | Metabolite analysis | Insights into metabolism and elimination rates |

| Forensic Analysis | Post-mortem drug testing | Establishes timelines for drug ingestion |

| Clinical Monitoring | Urine analysis | Aids diagnosis of zolpidem toxicity |

作用機序

The mechanism of action of Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

類似化合物との比較

Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate can be compared with other similar compounds such as:

Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the imidazo[1,2-a]pyridine core.

Methyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate: Similar but with a methyl ester group instead of an ethyl ester group.

The uniqueness of Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester is a derivative of zolpidem, a widely used sedative-hypnotic medication primarily prescribed for the short-term treatment of insomnia. This compound exhibits significant biological activity, particularly through its interaction with the gamma-aminobutyric acid (GABA) receptor complex, which is crucial for its sedative effects. This article explores the biological activity, pharmacokinetics, and relevant case studies associated with this compound.

This compound acts primarily as a positive modulator of the GABA receptor, specifically binding to the omega-1 subtype of the benzodiazepine receptor. This interaction enhances the inhibitory effects of GABA, leading to increased sedation and sleep induction. The compound’s structure allows it to cross the blood-brain barrier effectively, contributing to its rapid onset of action and sedative properties .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Volume of distribution ranges from 0.54 to 0.68 L/kg in humans.

- Metabolism : Primarily metabolized by hepatic cytochrome P450 enzymes (CYP3A4, CYP1A2, CYP2C9) into inactive metabolites, including Zolpidem Phenyl-4-carboxylic Acid (ZPCA) .

- Elimination Half-life : Approximately 2.5 to 3.5 hours for zolpidem; ZPCA has a longer half-life of about 5.11 hours .

Comparative Data Table

The following table summarizes key pharmacokinetic parameters and biological activities associated with Zolpidem and its derivatives:

| Parameter | Zolpidem | This compound |

|---|---|---|

| Chemical Structure | Imidazopyridine | Phenyl-4-carboxylic acid derivative |

| Molecular Weight | 307.37 g/mol | 365.43 g/mol |

| Volume of Distribution | 0.54 - 0.68 L/kg | Not specified |

| Elimination Half-life | 2.5 - 3.5 hours | ~5.11 hours (for ZPCA) |

| Primary Metabolite | Inactive metabolites | Zolpidem Phenyl-4-carboxylic Acid (ZPCA) |

| Mechanism of Action | GABA receptor modulator | GABA receptor modulator |

Case Studies

-

Fatal Zolpidem Poisoning :

A notable case involved a young male who self-administered zolpidem intravenously, leading to fatal outcomes attributed to asphyxia from aspiration of stomach contents. Analysis revealed extremely high concentrations of zolpidem and its metabolites in various biological matrices, underscoring the risks associated with misuse . -

Pharmacokinetics in Oral Fluids :

A study aimed at understanding the pharmacokinetics of zolpidem and its major metabolite (ZPCA) in oral fluids showed that both compounds could be detected shortly after administration. The maximum concentration for zolpidem was observed at approximately 2 hours post-ingestion, highlighting its rapid elimination profile .

Research Findings

Recent studies have emphasized the importance of monitoring both zolpidem and its metabolites in clinical settings:

- Detection Rates : Monitoring for ZPCA in urine samples showed positivity rates as high as 50%, indicating its prevalence as a metabolite in patients receiving zolpidem therapy .

- Clinical Implications : Understanding the pharmacokinetics of zolpidem and ZPCA can aid in non-invasive monitoring for drug misuse in various contexts, including roadside testing and drug-facilitated crime investigations .

特性

IUPAC Name |

ethyl 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-5-27-21(26)16-9-7-15(8-10-16)20-17(12-19(25)23(3)4)24-13-14(2)6-11-18(24)22-20/h6-11,13H,5,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOIMEPCJNNZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582099 | |

| Record name | Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026465-13-3 | |

| Record name | Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。